Honokiol bis-dichloroacetate, commonly referred to as Honokiol DCA, is a synthetic derivative of honokiol, a natural compound extracted from the bark of the magnolia tree. Honokiol has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of Honokiol DCA aims to enhance the pharmacological effects of honokiol while improving its solubility and bioavailability.
Honokiol DCA is classified as a bisphenolic compound. It is derived from honokiol, which is known for its potential therapeutic applications in various medical conditions, particularly cancer. The compound is synthesized through chemical modification processes that involve the introduction of dichloroacetate groups to the honokiol structure.
The synthesis of Honokiol DCA involves several key steps:
The chemical reaction can be represented as follows:
The synthesis process requires careful monitoring to ensure complete conversion of reactants and to achieve high purity in the final product.
The molecular structure of Honokiol DCA features a bisphenolic backbone similar to that of honokiol but modified with dichloroacetate groups. This modification enhances its solubility and potentially its biological activity.
Honokiol DCA can participate in various chemical reactions due to its functional groups:
The hydrolysis reaction can be summarized as follows:
The mechanism by which Honokiol DCA exerts its biological effects involves several pathways:
Analyses using techniques such as NMR and high-performance liquid chromatography confirm the purity and identity of Honokiol DCA .
Honokiol DCA has significant potential in scientific research and therapeutic applications:
Honokiol (C₁₈H₁₈O₂) is a biphenolic neolignan primarily isolated from the bark, seed cones, and leaves of Magnolia species. Traditional Asian medicine utilizes Magnolia officinalis (Houpo in Chinese medicine) and Magnolia obovata (Koboku in Japanese Kampo) as primary sources [1] [2]. These plants are native to Southeast Asia, though species like Magnolia grandiflora in the Southeastern United States and Magnolia dealbata in Mexico also contain significant honokiol concentrations [1] [5]. Extraction methods typically involve advanced chromatography techniques such as high-speed counter-current chromatography (HSCCC) to separate honokiol from its structural isomer magnolol, achieving purities >98% [1] [7].
Table 1: Key Magnolia Species Yielding Honokiol
Species | Geographic Distribution | Traditional Use | Honokiol Content |
---|---|---|---|
M. officinalis | China | Gastrointestinal disorders, anxiety | High (Bark) |
M. obovata | Japan | Kampo formulations (e.g., Hange-koboku-to) | Moderate (Cones) |
M. grandiflora | Southeastern USA, Mexico | Local herbal remedies | Variable (Leaves/Bark) |
Honokiol and magnolol are isomeric neolignans differing only in hydroxyl group positions: honokiol has para- and ortho-allyl phenols (IUPAC: 3′,5-di(prop-2-en-1-yl)-[1,1′-biphenyl]-2,4′-diol), while magnolol has two ortho-allyl phenols [1] [7]. Both share a molecular weight of 266.34 g/mol and similar lipophilicity (logP ~4.5), enabling membrane permeability. However, honokiol’s asymmetric configuration enhances its bioactivity profile, including 20-fold greater superoxide scavenging capacity than magnolol [5] [7].
Table 2: Structural and Functional Comparison of Honokiol and Magnolol
Property | Honokiol | Magnolol | Biological Significance |
---|---|---|---|
Hydroxyl Positions | 2' (ortho), 4 (para) | 2' (ortho), 6 (ortho) | Alters protein binding affinity |
Lipophilicity (logP) | ~4.5 | ~4.5 | Blood-brain barrier penetration |
Antioxidant Capacity | EC₅₀: 0.5 μM (superoxide scavenging) | EC₅₀: 10 μM | Enhanced cytoprotection by honokiol |
Primary Sources | Bark of M. officinalis, M. grandiflora | Bark of M. officinalis | Species-dependent extraction yields |
Despite honokiol’s broad bioactivities—including antitumor, anti-inflammatory, and neuroprotective effects—its clinical utility is constrained by:
Honokiol DCA (C₂₂H₂₀Cl₄O₄) is synthesized by esterifying honokiol’s phenolic hydroxyl groups with dichloroacetyl groups. This modification:
Table 3: Physicochemical Properties of Honokiol vs. Honokiol DCA
Parameter | Honokiol | Honokiol DCA | Functional Impact |
---|---|---|---|
Molecular Weight | 266.34 g/mol | 492.21 g/mol | Altered pharmacokinetics |
logP (Octanol-Water) | 4.5 | 6.2 | Enhanced membrane permeability |
Aqueous Solubility | <0.1 mg/mL | <0.01 mg/mL | Requires nanoformulation for IV delivery |
Key Functional Groups | Phenolic hydroxyls | Dichloroacetate esters | Prodrug activation, mitochondrial targeting |
Molecular Targets and MechanismsHonokiol DCA exhibits unique pharmacological actions distinct from native honokiol:
Table 4: Key Molecular Targets of Honokiol DCA
Target | Mechanism | Biological Outcome |
---|---|---|
TRAP1 | Allosteric ATPase inhibition | SDH activation, reduced HIF-1α stability |
PDK | Inhibition via DCA release | Pyruvate dehydrogenase activation, reduced glycolysis |
DRP1 | Suppressed phosphorylation at Ser616 | Mitochondrial fusion, reduced fission |
NADPH Oxidase | Subunit assembly disruption | Decreased ROS production in non-malignant cells |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0